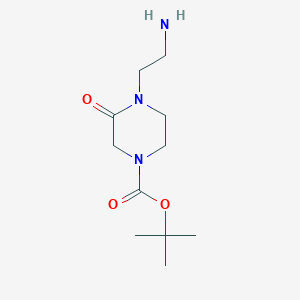

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

CAS No.: 234108-58-8

Cat. No.: VC2681953

Molecular Formula: C11H21N3O3

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 234108-58-8 |

|---|---|

| Molecular Formula | C11H21N3O3 |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3 |

| Standard InChI Key | MCRRSQHTAKWRQS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN |

Introduction

Chemical Structure and Properties

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate possesses a unique chemical structure characterized by a piperazine ring with an oxo group at the 3-position, a 2-aminoethyl substituent at position 4, and a tert-butoxycarbonyl (Boc) protecting group at position 1. The molecular architecture of this compound contributes to its utility in various research applications, particularly in pharmaceutical development.

Basic Identification Data

The compound is uniquely identified through various chemical nomenclature systems and identifiers, as presented in the comprehensive table below:

| Parameter | Information |

|---|---|

| IUPAC Name | tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate |

| CAS Registry Number | 234108-58-8 |

| Molecular Formula | C₁₁H₂₁N₃O₃ |

| Molecular Weight | 243.3 g/mol |

| Synonyms | 1,1-Dimethylethyl 4-(2-aminoethyl)-3-oxo-1-piperazinecarboxylate |

| Standard InChI | InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3 |

| Standard InChIKey | MCRRSQHTAKWRQS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN |

Structural Features

The compound contains several key functional groups:

-

A piperazine heterocyclic ring system that provides a rigid scaffold

-

A tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms in the piperazine ring

-

A carbonyl (oxo) group at the 3-position of the piperazine ring

-

An aminoethyl substituent at the 4-position, providing a primary amine terminal group

These structural elements contribute to the compound's chemical reactivity profile and its potential applications in chemical synthesis pathways.

Synthesis and Applications

Research Applications

The compound serves primarily as an intermediate in pharmaceutical chemistry and has demonstrated utility in several research contexts:

-

As a building block for synthesizing more complex molecules with potential therapeutic properties

-

In medicinal chemistry research for the development of novel pharmaceutical compounds

-

As a protected intermediate that allows for selective chemical transformations

-

In structure-activity relationship (SAR) studies for drug development

The presence of the Boc protecting group makes this compound particularly valuable in synthetic pathways, as it allows for selective manipulations of the primary amine without affecting the piperazine nitrogen.

These safety guidelines highlight the importance of proper handling techniques to minimize potential health risks associated with exposure to this compound.

Formulation and Solution Preparation

Stock Solution Preparation

For research applications, tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is typically prepared as stock solutions of varying concentrations. The following table provides guidance on preparing stock solutions at different concentrations:

| Desired Concentration | Amount of Compound |

|---|---|

| Starting Material | 1 mg |

| 1 mM Solution | 4.1102 mL |

| 5 mM Solution | 0.822 mL |

| 10 mM Solution | 0.411 mL |

Solubility Guidelines

When preparing solutions, researchers should consider the following recommendations:

-

Select appropriate solvents based on the compound's solubility characteristics

-

Store prepared solutions in separate packages to avoid product degradation from repeated freezing and thawing

-

For solutions stored at -80°C, use within 6 months

-

For solutions stored at -20°C, use within 1 month

-

To enhance solubility, heating the sample tube to 37°C followed by ultrasonic bath treatment may be beneficial

These guidelines help ensure the stability and usability of the compound in research settings.

Research Limitations and Considerations

Quality Considerations

Research-grade tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is typically available with high purity levels:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume